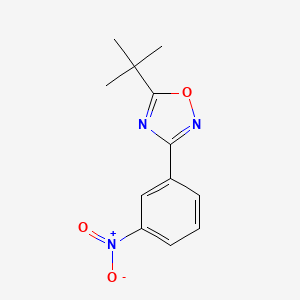
5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse applications in material science and pharmaceuticals. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Substituents on the oxadiazole ring, such as the tert-butyl and nitrophenyl groups, can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) involves nitration of a dinitromethanide precursor with nitronium tetrafluoroborate . Another method for synthesizing 3-aryl-1,2,4-oxadiazol-5(4 H)-ones, which are structurally related to the compound of interest, uses tert-butyl nitrite (TBN) mediated synthesis from terminal aryl alkenes through a biradical reaction intermediate . Additionally, 2,5-disubstituted 1,3,4-oxadiazoles with sterically hindered groups have been synthesized by condensation reactions involving acids, hydrazine dihydrochloride, and cyclodehydration of N-acyl-N'-[4-hydroxy-3,5-di(tertbutyl)benzoyl]hydrazones .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by LCMS, NMR, IR, and CHN elemental analysis, and its crystal structure was elucidated using single crystal XRD data . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the oxadiazole ring.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring and the substituents attached to it. The synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, for example, involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with 4-tert-butylbenzoyl hydrazine, indicating the reactivity of the amino group and the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. High density is a notable feature of some oxadiazole compounds, as seen in the single crystal X-ray diffraction studies of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) . The thermal stability and sensitivity of these compounds can be assessed using differential scanning calorimetry (DSC) and standardized tests . The presence of tert-butyl groups can introduce steric hindrance, affecting the compound's reactivity and stability . Additionally, the biological activity, such as antibacterial and anthelmintic properties, can be evaluated through in vitro assays, as demonstrated for tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antitumor Activity : Novel 1,2,4-oxadiazole analogs, including compounds with a 3-tert-butyl-1,2,4-oxadiazol-5-yl moiety, were synthesized and tested for antitumor activity. One compound exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Antibacterial Activity : S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, synthesized from 3-nitrobenzoic acid, demonstrated significant antibacterial activity against various bacteria, including Gram-negative and Gram-positive strains (Aziz‐ur‐Rehman et al., 2013).
Photophysical Applications
Light Emitting Applications : A study on a novel green light-emitting 1,3,4-oxadiazole demonstrated its potential use in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS quantum dots, showing high FRET efficiency and strong dipole-dipole interaction (Pujar et al., 2017).
OLED Materials : The use of 2-methyl-5-phenyl-1,3,4-oxadiazoles, including carbazole-substituted derivatives, in organic light-emitting diodes (OLEDs) was explored. These compounds showed blue-shifted fluorescence and maintained singlet-triplet energy separation, important for OLED efficiency (Cooper et al., 2022).
Environmental and Analytical Applications
Herbicide Residue Analysis : Oxadiazon, a related compound, was analyzed in thyme samples for herbicide residue levels using gas chromatography with electron-capture detection and mass spectrometry, highlighting its application in environmental monitoring (Fenoll et al., 2008).
Soil Behavior Study : The behavior of oxadiazon in soil, with and without organic matter, was studied to understand its mobility and persistence, providing insights into environmental behavior of related oxadiazole compounds (Mendes et al., 2016).
Safety And Hazards
Like all chemicals, the safety and hazards associated with oxadiazoles depend on their specific structure and properties. Some oxadiazole derivatives might be harmful or toxic, so appropriate safety measures should be taken when handling them.
Direcciones Futuras
The study of oxadiazoles is an active area of research, particularly in the field of medicinal chemistry. Researchers are continually synthesizing new oxadiazole derivatives and evaluating their biological activities in the search for new therapeutic agents.
Please note that this is a general overview and the specific details for “5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole” might vary. For more detailed information, further research in scientific literature is recommended.
Propiedades
IUPAC Name |
5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPMVLKLTRSNTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429262 |
Source


|
| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
1004398-30-4 |
Source


|
| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

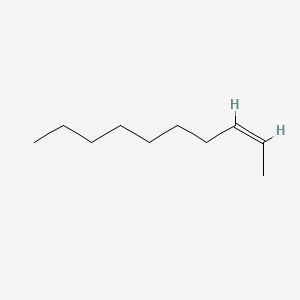
![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)
![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)
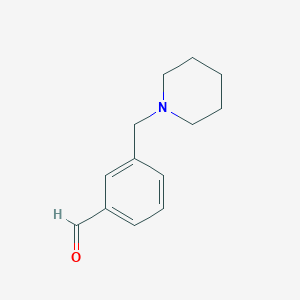
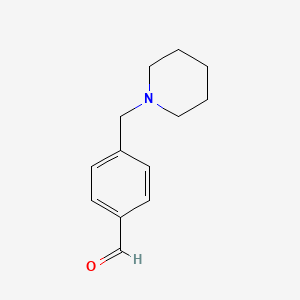
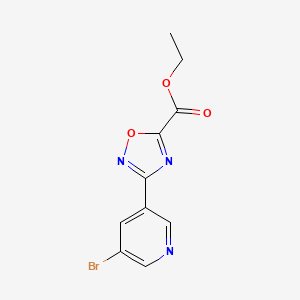
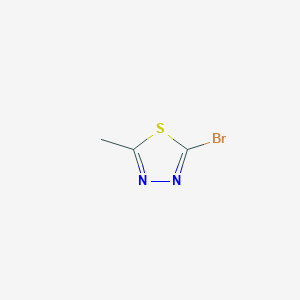
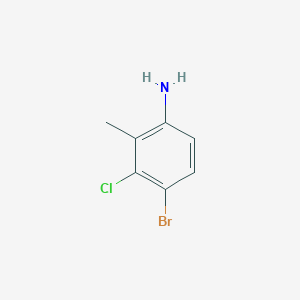
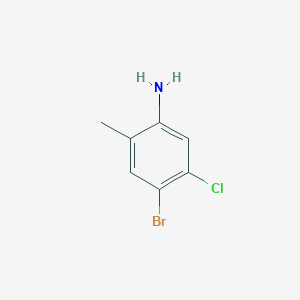
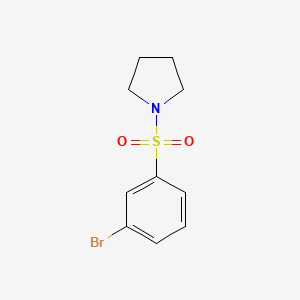
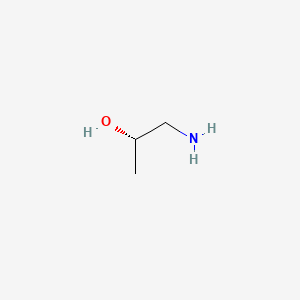
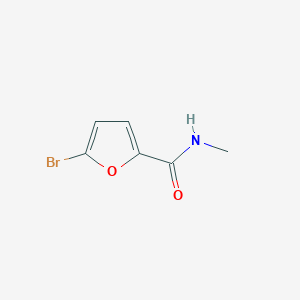
![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)
![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)